Ethyl 2-(butylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridylsulfanyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Pyridylsulfanyl Group: This step involves the nucleophilic substitution reaction where a pyridylthiol reacts with a halogenated thiazole intermediate.
Formation of the Butylamino Group: This can be done through an amination reaction where a butylamine is introduced to the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and the pyridylsulfanyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring and the pyridylsulfanyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-OXAZOLE-5-CARBOXYLATE: Similar structure but with an oxazole ring instead of a thiazole ring.
ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-IMIDAZOLE-5-CARBOXYLATE: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of ETHYL 2-(BUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the thiazole ring, in particular, can lead to distinct interactions with biological targets compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C16H21N3O2S2 |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
ethyl 2-(butylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H21N3O2S2/c1-3-5-9-18-16-19-12(14(23-16)15(20)21-4-2)11-22-13-8-6-7-10-17-13/h6-8,10H,3-5,9,11H2,1-2H3,(H,18,19) |
InChI Key |
GMKNRJODMJMSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)OCC)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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